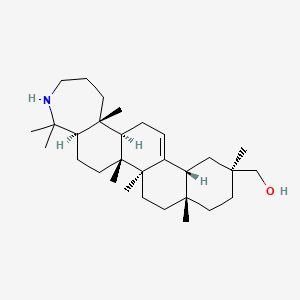
D-Mannitol-13C6,d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Mannitol-13C6,d8: is a stable isotope-labeled compound of D-Mannitol, a six-carbon sugar alcohol. This compound is specifically labeled with carbon-13 and deuterium, making it useful in various scientific research applications. The molecular formula for this compound is [13C]6H6D8O6, and it has a molecular weight of 196.18 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Mannitol-13C6,d8 involves the incorporation of carbon-13 and deuterium into the D-Mannitol molecule. This can be achieved through various chemical reactions, including isotopic exchange and selective reduction processes. The specific reaction conditions depend on the desired isotopic purity and the starting materials used .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using isotopically labeled precursors. The process includes purification steps to ensure high isotopic purity and the removal of any impurities. The final product is then characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: D-Mannitol-13C6,d8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to study the metabolic pathways and chemical behavior of the compound in different environments .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce this compound. These reactions often take place in anhydrous solvents.
Substitution: Substitution reactions involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions include various isotopically labeled derivatives of D-Mannitol, which are used in further research and applications .
Scientific Research Applications
Chemistry: D-Mannitol-13C6,d8 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its isotopic labeling allows for precise tracking of the compound in complex chemical systems .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. Its stable isotopic labeling provides a non-radioactive method for tracing the compound in biological systems .
Medicine: this compound is used in medical research to study drug metabolism and pharmacokinetics. Its isotopic labeling allows for accurate measurement of drug absorption, distribution, metabolism, and excretion .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and as a standard for quality control in analytical laboratories .
Mechanism of Action
D-Mannitol-13C6,d8 exerts its effects through its osmotic properties. As an osmotic diuretic, it increases the osmolarity of blood plasma, leading to the movement of water from tissues into the bloodstream. This results in reduced intracranial and intraocular pressure, making it useful in medical treatments for conditions such as cerebral edema and glaucoma . The molecular targets and pathways involved include the renal tubules and the blood-brain barrier .
Comparison with Similar Compounds
D-Mannitol-13C6: Similar to D-Mannitol-13C6,d8 but only labeled with carbon-13.
D-Sorbitol-13C6: Another six-carbon sugar alcohol labeled with carbon-13.
D-Glucose-13C6: A six-carbon sugar labeled with carbon-13.
Uniqueness: this compound is unique due to its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling provides enhanced sensitivity and specificity in various analytical techniques, making it particularly valuable in research applications where precise tracking of the compound is required .
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
196.18 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-1,1,2,3,4,5,6,6-octadeuterio(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1+1D2,2+1D2,3+1D,4+1D,5+1D,6+1D |
InChI Key |
FBPFZTCFMRRESA-SWBLXVAXSA-N |
Isomeric SMILES |
[2H][13C@]([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)([13C@@]([2H])([13C]([2H])([2H])O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-2-[(3S,4R,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-12-methyltetradec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B12401050.png)
![(2S)-2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B12401060.png)
![(4R,7R,8R,9Z,14E,16Z,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B12401061.png)







